Sulfonyl chloride reagents degrade rapidly in moisture, leading to batch failures and sulfonic acid impurities. 4-(Fluorosulfonyl)benzoic acid provides a hydrolytically robust -SO2F group for aqueous-compatible SuFEx click chemistry. Key advantages:
4-(Fluorosulfonyl)benzoic acid, CAS 455-26-5, is a bifunctional aromatic compound featuring a carboxylic acid group and a fluorosulfonyl (-SO2F) group at opposite ends of a benzene ring. This structure makes it a key building block in synthetic chemistry, where the two distinct functional groups can be addressed in orthogonal reaction schemes. It is primarily utilized in applications where the robust yet selectively reactive nature of the fluorosulfonyl moiety is critical, such as in the synthesis of polymers, bioconjugates, and functional materials. Its properties are often benchmarked against its closest analog, 4-(chlorosulfonyl)benzoic acid, which offers a different profile in terms of reactivity and stability.
Direct substitution of 4-(fluorosulfonyl)benzoic acid with its chloro-analog, 4-(chlorosulfonyl)benzoic acid, is often unviable due to significant differences in chemical stability. The sulfonyl fluoride (-SO2F) group is markedly more resistant to hydrolysis and thermolysis than the sulfonyl chloride (-SO2Cl) group. This superior stability provides a wider processing window, simplifies handling in the presence of trace moisture, and enhances the shelf-life of the reagent. In contrast, the high reactivity and moisture sensitivity of the sulfonyl chloride can lead to reagent degradation, inconsistent reaction outcomes, and the formation of sulfonic acid impurities, making it unsuitable for applications requiring high purity, reproducibility, and compatibility with aqueous or protic conditions.
Aryl sulfonyl fluorides are significantly more robust towards hydrolysis and thermal decomposition compared to their sulfonyl chloride counterparts. In a direct comparison, a heteroaryl sulfonyl fluoride derivative was stable at 130°C for three hours, whereas the analogous sulfonyl chloride rapidly decomposed under the same conditions. This pronounced stability of the S-F bond over the S-Cl bond minimizes degradation during storage and high-temperature processing, preventing the formation of undesirable sulfonic acid byproducts.
| Evidence Dimension | Thermal Stability |
| Target Compound Data | Stable at 130°C for 3 hours (class-level data for aryl sulfonyl fluorides) |
| Comparator Or Baseline | Aryl Sulfonyl Chloride: Rapidly decomposes at 130°C |
| Quantified Difference | Qualitatively significant; stable vs. rapid decomposition |
| Conditions | Heating at 130°C for 3 hours |
This stability reduces batch-to-batch variability and improves process reliability, especially in polymer synthesis or reactions requiring elevated temperatures.
The fluorosulfonyl group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and specific reactions. The stability and selective reactivity of the -SO2F group make it an ideal hub for connecting molecules. Unlike sulfonyl chlorides, which are often too reactive and prone to side reactions like hydrolysis, sulfonyl fluorides react cleanly with specific nucleophiles under catalytic conditions. This compound serves as a bifunctional SuFEx connector, allowing the carboxylic acid to be used as an anchor point while the -SO2F group participates in high-yield SuFEx ligations.
| Evidence Dimension | Reaction Specificity & Yield |
| Target Compound Data | Enables high-yield, specific SuFEx click reactions |
| Comparator Or Baseline | Sulfonyl Chlorides: Prone to hydrolysis and non-specific side reactions, generally unsuitable for SuFEx |
| Quantified Difference | Enables a specific, high-fidelity reaction class not accessible with the comparator |
| Conditions | Standard SuFEx reaction conditions (e.g., base catalysis) |
For buyers implementing SuFEx protocols, this exact compound is a validated precursor, whereas substitutes like sulfonyl chlorides are fundamentally incompatible with the process.
4-(Fluorosulfonyl)benzoic acid exhibits a high melting point, reported as 272-273 °C. This is substantially higher than that of its chloro-analog, 4-(chlorosulfonyl)benzoic acid, which melts at 233-235 °C. High thermal stability is a critical parameter for monomers used in the synthesis of high-performance polymers and materials like metal-organic frameworks (MOFs), as it allows for processing at elevated temperatures without degradation. The high melting point of the fluorinated compound is indicative of a more stable crystal lattice and overall greater thermal robustness.
| Evidence Dimension | Melting Point |
| Target Compound Data | 272-273 °C |
| Comparator Or Baseline | 4-(Chlorosulfonyl)benzoic acid: 233-235 °C |
| Quantified Difference | ~39 °C higher melting point |
| Conditions | Standard melting point determination |
The higher melting point allows for a broader thermal processing window in applications like melt polymerization or high-temperature MOF synthesis, enabling the creation of materials with superior thermal properties.
The combination of high thermal stability and SuFEx reactivity makes this compound an excellent choice as a monomer or chain-linker in step-growth polymerization. Its bifunctionality allows it to be incorporated into polymer backbones, creating materials with high thermal resistance and chemical durability suitable for demanding engineering applications.
The hydrolytic stability of the fluorosulfonyl group allows for its use in bioconjugation reactions under aqueous physiological conditions, where a sulfonyl chloride would rapidly degrade. It can be used as an affinity label to covalently modify specific amino acid residues in proteins, such as in the study of glutathione S-transferases, enabling research into enzyme mechanisms and inhibitor development.
As a bifunctional linker, this compound is well-suited for creating functional MOFs. The carboxylate group can coordinate with metal centers to form the primary framework structure, leaving the robust fluorosulfonyl group accessible within the pores for post-synthetic modification via SuFEx chemistry. This allows for the precise installation of functional moieties after the MOF has been constructed.
Corrosive